molecular formula C38H30O13 B12758775 scutianthraquinone B CAS No. 1160579-08-7

scutianthraquinone B

Cat. No.: B12758775
CAS No.: 1160579-08-7
M. Wt: 694.6 g/mol
InChI Key: OWDCXJMCKGCGEQ-UHFFFAOYSA-N
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Description

Scutianthraquinone B is a dimeric anthraquinone-anthrone compound isolated from the bark of Scutia myrtina (Rhamnaceae), a plant traditionally used in Madagascar for medicinal purposes. Its molecular formula is C38H30O13 (molecular weight: 694.17 g/mol), and it features a rare C-2–C-10’ linkage between an anthraquinone and an anthrone unit . This structural motif distinguishes it from simpler anthraquinones, as the dimerization enhances its bioactivity. This compound exhibits moderate antimalarial activity against chloroquine-resistant Plasmodium falciparum strains (e.g., IC50 = 1.14 µM for Dd2 and 5.4 µM for FCM29) and weak antiproliferative activity against the A2780 ovarian cancer cell line .

Properties

CAS No.

1160579-08-7

Molecular Formula

C38H30O13

Molecular Weight

694.6 g/mol

IUPAC Name

methyl 7-[2,5-dihydroxy-3-methoxycarbonyl-4-methyl-9-(2-methylpropanoyloxy)-10-oxoanthracen-9-yl]-3,8-dihydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylate

InChI

InChI=1S/C38H30O13/c1-14(2)35(46)51-38(19-8-7-9-22(39)30(19)34(45)26-16(4)28(37(48)50-6)24(41)13-21(26)38)20-11-10-17-29(32(20)43)33(44)25-15(3)27(36(47)49-5)23(40)12-18(25)31(17)42/h7-14,39-41,43H,1-6H3

InChI Key

OWDCXJMCKGCGEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1C(=O)OC)O)C(=O)C3=C(C2=O)C(=C(C=C3)C4(C5=C(C(=CC=C5)O)C(=O)C6=C(C(=C(C=C64)O)C(=O)OC)C)OC(=O)C(C)C)O

Origin of Product

United States

Chemical Reactions Analysis

Scutianthraquinone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scutianthraquinone B has been extensively studied for its antiproliferative and antimalarial activities. It has shown weak antiproliferative activities against the A2780 human ovarian cancer cell line and moderate antiplasmodial activities against chloroquine-resistant Plasmodium falciparum strains . These properties make it a promising candidate for further research in the fields of cancer treatment and malaria prevention.

Mechanism of Action

The exact mechanism of action of scutianthraquinone B is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in cell proliferation and malaria parasite survival . Further research is needed to elucidate the precise molecular mechanisms underlying its biological activities.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Properties

Scutianthraquinone B belongs to a family of oligomeric anthraquinones, including Scutianthraquinones A, C, D, and the monomer Aloesaponarin I. Key structural differences and properties are summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Structure Type Key Substituents/Features
This compound C38H30O13 694.17 Dimeric anthraquinone-anthrone C-2–C-10’ linkage; isomeric acyl group at C-10’
Scutianthraquinone A C39H32O13 708.18 Dimeric anthraquinone-anthrone Additional methyl group compared to B
Scutianthraquinone C C34H24O12 624.13 Dimeric anthraquinone-anthrone Smaller molecular size; altered acyl substitution
Scutianthraquinone D C61H52O20 1105.06 Trimeric bisanthraquinone-anthrone Three anthraquinone units; complex hydrogen bonding
Aloesaponarin I C21H18O8 398.11 Monomeric anthraquinone Simple hydroxyl substitution

Key Observations :

  • This compound lacks the methyl group present in Scutianthraquinone A, which may influence its solubility and target binding .
  • The trimeric Scutianthraquinone D exhibits enhanced bioactivity due to its extended conjugation and hydrogen-bonding network .
Antimalarial Activity (IC50 Values)
Compound P. falciparum Dd2 (µM) P. falciparum FCM29 (µM) Selectivity Ratio (Antimalarial/Antiproliferative)
This compound 1.14 5.4 0.8–6
Scutianthraquinone A 1.23 1.2 0.8–6
Scutianthraquinone C 3.14 15.4 0.8–6
Scutianthraquinone D 3.68 5.6 0.8–6
Aloesaponarin I 5.58 >50 <0.8

Key Findings :

  • This compound shows superior activity against Dd2 compared to Scutianthraquinones C and D, likely due to its balanced lipophilicity and dimeric stability .
  • The trimer (Scutianthraquinone D) exhibits broader efficacy across strains but lower potency than dimers A and B .
  • Aloesaponarin I, a monomer, has the weakest activity, underscoring the importance of oligomerization for antimalarial effects .
Antiproliferative Activity (A2780 Ovarian Cancer Cells)
  • All Scutianthraquinones (A–D) show weak activity (IC50 > 10 µM), with Scutianthraquinone D slightly outperforming others due to its trimeric complexity .

Mechanistic and Selectivity Insights

  • The C-2–C-10’ linkage in Scutianthraquinones A and B enhances antimalarial activity by promoting interactions with parasitic targets like protein farnesyltransferase .
  • In contrast, halenaquinones (e.g., from Xestospongia sponges) exhibit stronger antimalarial activity (IC50 < 1 µM) with simpler structures, suggesting that natural product optimization is critical .

Q & A

Q. How is scutianthraquinone B isolated and purified from Scutia myrtina?

  • Methodological Answer : The compound is isolated via bioassay-guided fractionation of an ethanol extract of Scutia myrtina bark. The aqueous layer is diluted to 60% MeOH and extracted with CH2Cl2. The active CH2Cl2 extract is further separated using semipreparative HPLC over a C18 column with MeOH-H2O (75:25) to yield this compound (retention time: 31.6 min) .

  • Key Data :

ParameterValue
SourceBark of Scutia myrtina
Extraction solventEthanol
HPLC mobile phaseMeOH-H2O (75:25)
Yield1.0 mg

Q. What spectroscopic methods are used to determine the structure of this compound?

  • Methodological Answer : Structural elucidation relies on:
  • 1D/2D NMR : COSY, HSQC, HMBC, and ROESY sequences to assign proton (δH) and carbon (δC) signals (Table 1 in ).

  • HRESIMS : Confirms molecular formula (C38H30O13; m/z 693.1614 [M-H]<sup>-</sup>) .

  • UV-Vis : λmax at 203, 248, 272, 310, 353 (sh), and 475 nm .

    • Key Data :
TechniqueCritical Observations
HRESIMSm/z 693.1614 [M-H]<sup>-</sup>
UV-Vis475 nm (anthraquinone chromophore)

Advanced Research Questions

Q. How do unresolved stereochemical configurations in related anthraquinones impact the interpretation of this compound's bioactivity?

  • Methodological Answer : this compound lacks a methyl group compared to scutianthraquinone A, with an iso-acyl substitution at C-10'. However, unresolved stereochemistry (e.g., C-10' and 2-methylbutanoyl in related compounds) may lead to isomerism, affecting bioactivity. Researchers should:
  • Use ROESY NMR to infer spatial proximities.

  • Compare activity profiles of isomers (e.g., scutianthraquinones A and B) to assess stereochemical influence .

    • Data Contradiction :
      this compound shows moderate antiplasmodial activity (IC50 ~5–10 µg/mL) but weak antiproliferative effects (IC50 >10 µg/mL), suggesting stereochemistry may not be the sole determinant of selectivity .

Q. What methodological approaches are recommended to address discrepancies in reported antiproliferative vs. antiplasmodial activities of this compound?

  • Methodological Answer :
  • Dose-Response Optimization : Test a wider concentration range (e.g., 0.1–50 µg/mL) to refine IC50 values.

  • Strain-Specific Assays : Compare activity against chloroquine-resistant Plasmodium falciparum strains (Dd2 vs. FCM29) and cancer cell lines (e.g., A2780 ovarian vs. others).

  • Synergistic Studies : Evaluate combinatorial effects with standard drugs (e.g., artemisinin or cisplatin) .

    • Key Data :
BioassayActivity (IC50)
Antiproliferative (A2780)>10 µg/mL (weak)
Antiplasmodial (Dd2)5–10 µg/mL (moderate)

Q. How can researchers optimize bioassay conditions to enhance the reproducibility of this compound's activity profiles?

  • Methodological Answer :
  • Standardized Protocols : Use identical cell culture conditions (e.g., passage number, serum concentration) across labs.

  • Positive Controls : Include aloesaponarin I (known antiproliferative agent) to validate assay sensitivity .

  • Data Transparency : Report full spectroscopic and bioassay datasets in supplementary materials to enable cross-validation .

    • Best Practices :
  • Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design .

  • Use systematic reviews to contextualize findings within existing literature .

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